3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol
Description
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl N-[[4-(3-hydroxyoxetan-3-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C15H21NO4/c1-14(2,3)20-13(17)16-8-11-4-6-12(7-5-11)15(18)9-19-10-15/h4-7,18H,8-10H2,1-3H3,(H,16,17) |
InChI Key |
KVJSVUPLSHJMPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2(COC2)O |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: Medicine: The compound may be explored for its pharmacological properties, such as its potential use as a lead compound in drug discovery. Industry: It can be utilized in the development of new materials and chemical processes due to its unique structural features.
Mechanism of Action
The mechanism by which 3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol with structurally related oxetane derivatives, focusing on molecular properties, substituents, and applications:
Key Findings:
Structural Rigidity vs. Flexibility: The Boc-protected aminomethylphenyl group in the target compound enhances steric bulk compared to simpler derivatives like 3-phenyloxetan-3-ol. This bulkiness can reduce metabolic degradation but may lower solubility . Fluorinated analogs (e.g., 3-(4-fluorophenyl)oxetan-3-amine hydrochloride) exhibit improved membrane permeability due to fluorine’s electronegativity, making them suitable for central nervous system (CNS) drug candidates .
Functional Group Reactivity :
- The Boc group in the target compound allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid), enabling sequential synthesis steps. In contrast, unprotected amines (e.g., 3-benzyloxetan-3-amine) require in-situ protection during reactions .
- Hydroxyl-containing derivatives (e.g., 3-(hydroxymethyl)oxetan-3-ol) participate in hydrogen bonding, improving crystallinity in polymer matrices .
Applications in Drug Development: The target compound’s Boc group is advantageous for prodrug strategies, whereas non-protected amines (e.g., 3-phenyloxetan-3-amine) are prone to undesired side reactions in biological systems . Halogenated analogs (e.g., fluorophenyl derivatives) show enhanced binding affinity in kinase inhibitors due to halogen bonding with target proteins .
Biological Activity
3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol is a compound with significant potential in medicinal chemistry due to its unique oxetane structure, which is increasingly recognized for its role in drug discovery. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The compound features an oxetane ring, which contributes to its biological activity. The oxetane moiety is known for enhancing solubility and stability while providing a scaffold for various functional groups that can modulate biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 287 g/mol |
| LogD (pH 7.4) | 0.9 |
| TPSA (Topological Polar Surface Area) | 68 Ų |
Biological Activity
Research indicates that compounds containing oxetane rings exhibit diverse biological activities, including anti-inflammatory and analgesic effects. Specifically, the oxetane structure has been linked to the inhibition of enzymes involved in lipid metabolism, particularly fatty acid amide hydrolase (FAAH) and N-acyl ethanolamine acid amidase (NAAA).
The primary mechanism through which 3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol exerts its effects involves the inhibition of NAAA, which plays a crucial role in the hydrolysis of bioactive lipids. This inhibition leads to increased levels of endocannabinoids, contributing to pain relief and anti-inflammatory responses.
Case Studies
- In Vivo Studies : In rodent models, compounds similar to 3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol demonstrated significant reductions in pain behaviors associated with nerve injury and inflammation. These studies highlighted the compound's potential as a therapeutic agent for chronic pain management .
- Structure-Activity Relationship (SAR) Analysis : A detailed SAR study identified key modifications to the oxetane structure that enhance NAAA inhibition. For instance, substituents on the phenyl ring were found to significantly influence potency, with certain lipophilic groups yielding improved inhibitory activity .
Comparative Analysis
To better understand the efficacy of 3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol, it is useful to compare it with other known NAAA inhibitors:
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol | 0.42 | NAAA Inhibition |
| (S)-N-(2-oxo-3-oxetanyl)-3-phenylpropionamide | 0.42 | NAAA Inhibition |
| ARN077 | 0.007 | NAAA Inhibition |
Q & A
Q. What are the key synthetic routes for 3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol?
The synthesis typically involves multi-step functionalization of the oxetane ring and phenyl group. A common approach includes:
- Step 1 : Alkylation of a substituted phenylmagnesium bromide (e.g., 4-bromophenylmagnesium chloride) with oxetan-3-one derivatives to form the oxetane core .
- Step 2 : Introduction of the Boc-protected amine via reductive amination or nucleophilic substitution. For example, reacting the intermediate with tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
- Step 3 : Purification using column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via NMR (¹H/¹³C) and HPLC.
Key Reagents : Boc₂O, LiAlH₄ (for reductions), Pd catalysts (for cross-couplings).
Q. How is the Boc group strategically utilized and removed during synthesis?
The Boc group serves as a temporary protective moiety for the amine:
- Protection : Added early in the synthesis to prevent undesired side reactions (e.g., nucleophilic attacks). Boc₂O in dichloromethane with DMAP catalysis is standard .
- Deprotection : Achieved under mild acidic conditions (e.g., 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM) to yield the free amine without disrupting the oxetane ring .
- Validation : Monitor deprotection completion via TLC (disappearance of Boc-related spots) or FT-IR (loss of carbonyl stretch at ~1680 cm⁻¹).
Q. What analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H NMR confirms the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and Boc group (δ ~1.4 ppm for tert-butyl). ¹³C NMR detects the quaternary oxetane carbon (δ ~90 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragments (e.g., loss of Boc group: [M-100]⁺) .
- HPLC : Purity assessment using C18 columns (ACN/water mobile phase) with UV detection at 254 nm .
Advanced Research Questions
Q. How does the oxetane ring influence the compound’s physicochemical and biological properties?
The strained oxetane ring (bond angles ~90°) confers unique properties:
- Increased Metabolic Stability : Reduces oxidative metabolism compared to larger rings (e.g., tetrahydrofuran) due to restricted conformational flexibility .
- Polar Surface Area : Enhances solubility and bioavailability. Experimental logP values for oxetane derivatives are typically 1–2 units lower than analogous cyclohexane systems .
- Reactivity : Susceptible to ring-opening under strong acids/bases, necessitating careful handling during Boc deprotection .
Table 1 : Comparison of Oxetane vs. Tetrahydrofuran Derivatives
| Property | Oxetane Derivative | Tetrahydrofuran Derivative |
|---|---|---|
| Ring Strain (kcal/mol) | ~26 | ~6 |
| logP (Experimental) | 1.8 | 2.5 |
| Metabolic Half-life (h) | 4.2 | 1.5 |
Q. What strategies resolve contradictions in spectroscopic data during characterization?
Discrepancies (e.g., unexpected NMR splitting or MS fragments) may arise from:
- Regioisomeric Impurities : Use NOESY or COSY to confirm spatial proximity of protons (e.g., Boc group vs. oxetane) .
- Residual Solvents : Dry samples thoroughly (lyophilization or vacuum) and compare with reference spectra in the same solvent .
- Tautomerism or Rotamers : Variable-temperature NMR (e.g., 25°C to −40°C) can freeze conformational exchange .
Case Study : A 2021 study resolved overlapping ¹H NMR signals for 3-phenyloxetan-3-ol derivatives by spiking with chiral shift reagents (e.g., Eu(hfc)₃), confirming stereochemical purity .
Q. How can computational methods optimize reaction conditions for scale-up?
- DFT Calculations : Predict transition states for oxetane ring formation (e.g., Paternò-Büchi reaction barriers) to optimize temperature and catalyst loading .
- Molecular Dynamics (MD) : Simulate Boc group stability under varying pH conditions to minimize premature deprotection .
- Machine Learning : Train models on PubChem data to predict optimal solvent systems (e.g., ACN vs. THF for crystallization) .
Example : A 2023 MD simulation guided the use of DMF as a solvent for Boc protection, achieving >95% yield at 50°C .
Q. What are the challenges in evaluating biological activity, and how are they addressed?
- Cell Permeability : The polar oxetane may limit membrane penetration. Mitigate by synthesizing prodrugs (e.g., ester derivatives) .
- Target Selectivity : Use SPR (Surface Plasmon Resonance) to screen off-target binding. A 2024 study reported IC₅₀ values against kinase targets using fluorescence polarization assays .
- In Vivo Stability : Radiolabel the compound (³H or ¹⁴C) for pharmacokinetic studies in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
